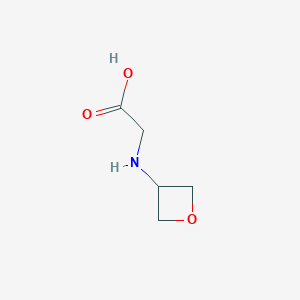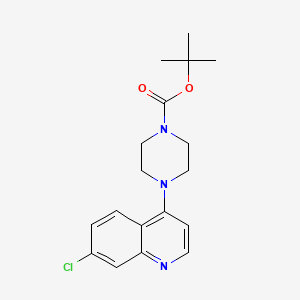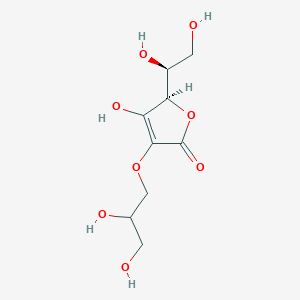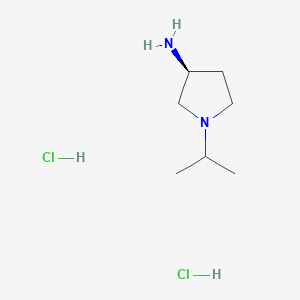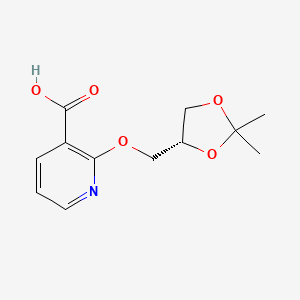
8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Overview
Description
“8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” can be viewed using specific software . The compound has a molecular weight of 199.68 .Scientific Research Applications
Neuroprotective Agents and Metabolism
One significant application of related compounds is in neuroprotection, particularly for ischemia-reperfusion damage. KR-31543, a compound structurally similar to the specified chemical, has been studied for its neuroprotective qualities. The metabolism of this agent in rats, involving specific cytochrome P450 enzymes, highlights its potential therapeutic application and the metabolic pathways involved in its processing (Kim et al., 2002; Ji et al., 2004).
Chemical Synthesis and Receptor Interaction
The synthesis of novel 3-amino-3,4-dihydro-2H-1-benzopyran derivatives demonstrates the versatility of these compounds in chemical synthesis. Their interactions with the 5-HT1A receptor, involving various substituents and modifications, underline the compound's relevance in designing receptor-specific drugs. This interaction plays a crucial role in understanding the compound's therapeutic potential and guiding the development of new pharmacological agents (Hammarberg et al., 2000).
Intermediate in Drug Synthesis
Another application is the synthesis of intermediates for dopamine receptor agonists, showcasing the compound's role in producing specific therapeutic agents. The methodology involved in creating these intermediates, from starting materials through various chemical reactions, demonstrates the compound's utility in synthesizing targeted drugs (Jin, 2006).
Radical Cyclization for Derivative Synthesis
The creation of 3-aminochroman derivatives via radical cyclization from serine demonstrates innovative synthetic pathways that expand the chemical repertoire available for pharmaceutical development. This technique provides a method for synthesizing enantiomerically pure compounds, essential for drug development and synthesis of biologically active molecules (Pavé et al., 2003).
Antitubercular Agents
Research into benzofuro[3,2-f][1]benzopyrans has unveiled a new class of antitubercular agents, indicating the potential of benzopyran derivatives in combating tuberculosis. These compounds' significant activity against Mycobacterium tuberculosis, including drug-resistant strains, without notable cytotoxicity, highlights their promise as specific antitubercular therapeutics (Prado et al., 2006).
Safety And Hazards
properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-5-9(11)6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWWKKGQIMGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)


